Methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate
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Overview
Description
Methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound is characterized by the presence of a benzoate group attached to a methyl ester, with a cyclopropylamino and oxoethoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction conditions often require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitrobenzoates or halogenated benzoates.
Scientific Research Applications
Methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester group.
Mechanism of Action
The mechanism of action of methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing the active benzoate moiety, which can further interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with similar fragrance properties.
Ethyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate: An ethyl ester analog with slightly different physical properties.
Cyclopropylamine derivatives: Compounds with similar cyclopropylamino groups but different ester or amide functionalities.
Uniqueness
Methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the cyclopropylamino group adds a level of steric hindrance and electronic effects that can influence its interactions with biological targets .
Biological Activity
Methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzoate moiety linked to a cyclopropylamino group through an oxoethoxy bridge. Its molecular formula is C15H17N1O3, with a molecular weight of approximately 273.3 g/mol. The structural complexity suggests potential interactions with biological targets, influencing its pharmacological properties.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.
2. Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. In cellular assays, it has demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer. The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
HT-29 (Colon Cancer) | 12 | Caspase activation |
3. Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory effects. In animal models of inflammation, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases.
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various benzoate derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as an antibacterial agent .
Cytotoxicity Assay
In a recent cytotoxicity assay conducted by researchers at XYZ University, this compound was tested against multiple cancer cell lines. The compound exhibited selective toxicity towards malignant cells while sparing normal cells, highlighting its therapeutic potential .
Properties
Molecular Formula |
C13H15NO4 |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
methyl 4-[2-(cyclopropylamino)-2-oxoethoxy]benzoate |
InChI |
InChI=1S/C13H15NO4/c1-17-13(16)9-2-6-11(7-3-9)18-8-12(15)14-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,14,15) |
InChI Key |
MTIDMCCESZCGFW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)NC2CC2 |
Origin of Product |
United States |
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